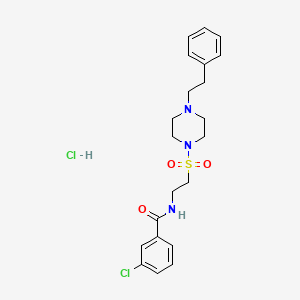

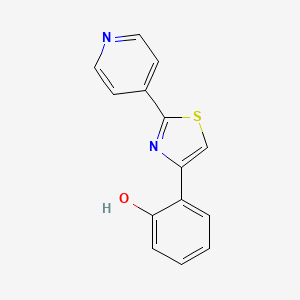

![molecular formula C21H23BrClN3O3S B2520435 4-((6-ブロモベンゾ[d]チアゾール-2-イル)(3-(ジメチルアミノ)プロピル)カルバモイル)安息香酸メチル塩酸塩 CAS No. 1216621-13-4](/img/structure/B2520435.png)

4-((6-ブロモベンゾ[d]チアゾール-2-イル)(3-(ジメチルアミノ)プロピル)カルバモイル)安息香酸メチル塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

抗腫瘍および細胞毒性活性

チアゾールは、抗腫瘍剤および細胞毒性剤としての可能性について調査されてきました。例えば、研究者は[6-(4-ブロモフェニル)イミダゾ[2,1-b]チアゾール-3-イル]酢酸アリリデンヒドラジドを合成し、ヒト腫瘍細胞株に対する細胞毒性を評価しました。 これらの化合物のうち、1つは前立腺癌細胞に対して強力な効果を示しました .

抗菌活性

チアゾールは、抗菌薬の開発において重要な役割を果たします。注目すべき例としては、スルファチアゾール(抗菌薬)とリトナビル(抗レトロウイルス薬)があります。 これらの化合物は、さまざまな病原体に対して活性を持っています .

抗真菌活性

チアゾールは、抗真菌薬の開発にも貢献しています。 アバファンギンは、チアゾール含有化合物であり、抗真菌剤として有望視されています .

クオラムセンシング阻害

LasBシステムでは、特定のチアゾール誘導体がクオラムセンシング阻害を示します。例えば、化合物3、6、および7は、細菌の病原性に重要な役割を果たす主要な酵素であるLasBに対して有望な活性を示しました。 しかし、PqsRシステムでは活性は見られず、LasBシステムに対する選択性を示しています .

抗酸化特性

チアゾール誘導体は、その抗酸化の可能性について研究されてきました。 合成された化合物のいくつかは、in vitroで強力な抗酸化活性を示しました .

その他の用途

上記分野に加えて、チアゾールは、神経保護、利尿薬、抗炎症剤などの分野でも関連しています。 さらに、チアゾール環はビタミンB1(チアミン)に自然に含まれており、エネルギー代謝と神経系の機能に重要な役割を果たしています .

将来の方向性

作用機序

Target of Action

The compound contains a benzo[d]thiazol-2-yl moiety, which is a common structural component in many biologically active compounds . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Compounds containing a benzo[d]thiazol-2-yl moiety have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Pathways

Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to interact with a variety of biochemical pathways .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. As mentioned earlier, compounds containing a benzo[d]thiazol-2-yl moiety have been found to exhibit a wide range of biological activities .

生化学分析

Biochemical Properties

Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, making it a versatile scaffold for enzyme interactions . This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing cytoprotective effects . Additionally, it can bind to proteins involved in cell signaling pathways, modulating their function and influencing cellular responses.

Cellular Effects

Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, it affects gene expression by modulating transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and immune responses . The compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions lead to downstream effects on cellular processes, including changes in gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its biological activity for extended periods, making it suitable for prolonged experimental use . Some degradation products may form under extreme conditions, such as high temperatures or acidic pH, which could potentially affect its efficacy . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, with consistent results indicating sustained biological activity .

Dosage Effects in Animal Models

The effects of Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . The compound has a defined therapeutic window, with optimal dosages providing maximum efficacy with minimal adverse effects . Threshold effects have been noted, where doses below a certain level do not produce significant biological effects, while doses above this threshold result in pronounced therapeutic outcomes .

Metabolic Pathways

Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions enhance the compound’s solubility and facilitate its excretion via the kidneys . The compound also interacts with cofactors such as NADPH and glutathione, which play crucial roles in its biotransformation . The effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites involved in energy production and detoxification processes .

Transport and Distribution

The transport and distribution of Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake into cells . Once inside the cells, the compound binds to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors collectively determine the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, direct the compound to specific subcellular compartments . These modifications enhance its interaction with target biomolecules and facilitate its biological activity . The compound’s localization in the mitochondria is particularly significant, as it influences mitochondrial function and energy production, contributing to its overall therapeutic effects .

特性

IUPAC Name |

methyl 4-[(6-bromo-1,3-benzothiazol-2-yl)-[3-(dimethylamino)propyl]carbamoyl]benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN3O3S.ClH/c1-24(2)11-4-12-25(21-23-17-10-9-16(22)13-18(17)29-21)19(26)14-5-7-15(8-6-14)20(27)28-3;/h5-10,13H,4,11-12H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHBIJFIAIWOHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2520352.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2520358.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2520359.png)

![Tert-butyl (4aS,8aR)-6-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-oxo-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2520363.png)

![(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide](/img/structure/B2520366.png)

methanol](/img/structure/B2520367.png)

![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520369.png)

![[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE](/img/structure/B2520373.png)